3-amino-4-(cyclopentylamino)benzoic Acid
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Overview
Description
3-amino-4-(cyclopentylamino)benzoic acid is an organic compound with the molecular formula C12H16N2O2. It is characterized by the presence of an amino group and a cyclopentylamino group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(cyclopentylamino)benzoic acid typically involves the reaction of 3-nitro-4-chlorobenzoic acid with cyclopentylamine under specific conditions. The process includes the following steps:
Nitration: 3-nitro-4-chlorobenzoic acid is prepared by nitration of 4-chlorobenzoic acid.
Amination: The nitro group is reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Cyclopentylation: The amino group is then reacted with cyclopentylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(cyclopentylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder or catalytic hydrogenation with hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-amino-4-(cyclopentylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-4-(cyclopentylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-aminobenzoic acid: Similar structure but lacks the cyclopentylamino group.
4-aminobenzoic acid: Similar structure but with the amino group in a different position.
3-amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopentylamino group.
Uniqueness
3-amino-4-(cyclopentylamino)benzoic acid is unique due to the presence of both an amino group and a cyclopentylamino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-amino-4-(cyclopentylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-7-8(12(15)16)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYJVSMADKLCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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